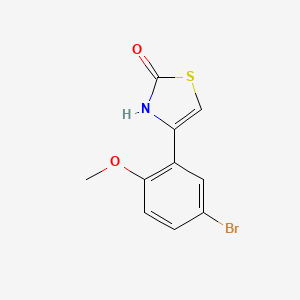

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMDXJUJEQOZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to yield the desired thiazole derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like iodine or bromine are used for cyclization, while reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, making it relevant for pharmacological studies:

- Antimicrobial Activity: Preliminary studies have shown that 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol possesses antimicrobial properties against certain bacterial strains. This makes it a candidate for developing new antibacterial agents.

- Anticancer Potential: Some investigations suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, which is crucial for cancer therapy.

- Anti-inflammatory Effects: The compound has been noted to exhibit anti-inflammatory properties in vitro, indicating potential applications in treating inflammatory diseases.

Medicinal Chemistry

The structural features of this compound allow for modifications that can enhance its biological activity. Researchers are exploring derivatives of this compound to optimize its pharmacological profile for use in drug development.

Material Science

Due to its unique chemical structure, this compound may be utilized in the development of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.

Analytical Chemistry

This compound can serve as a standard reference material in analytical chemistry for method validation and calibration purposes in various analytical techniques such as HPLC and mass spectrometry.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability of breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activities . Additionally, the bromine and methoxy groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Substituted Thiazoles with Hydroxyl or Carbonyl Groups

Key Compounds :

Structural and Spectroscopic Differences :

- 2g and 2e feature a methanol (-CH(OH)Ar) group at the thiazole-2 position, while 1a has a carboxaldehyde (-CHO) group. The aldehyde proton in 1a appears as a singlet at δ 10.06 in $ ^1H $-NMR, absent in methanol derivatives .

- The hydroxyl proton in 2g and 2e resonates at δ ~6.07, with $ ^13C $-NMR signals for the -CH(OH) moiety at ~73–74 ppm .

- Electron-withdrawing substituents (e.g., 4-Cl in 2g ) reduce electron density on the thiazole ring compared to electron-donating groups (e.g., 4-CH$_3$ in 2e ), influencing reactivity in nucleophilic substitutions .

Physicochemical Properties :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol | C${10}$H$8$BrNO$_2$S | 286.15 | -OH |

| 2g | C${17}$H${13}$BrClNO$_2$S | 394.25 | -CH(OH)C$6$H$4$Cl |

| 1a | C${11}$H$8$BrNO$_2$S | 314.16 | -CHO |

Methyl-Substituted Thiazoles

Key Compound : 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole (JR-13987)

- Structural Feature : A methyl group at the thiazole-2 position instead of -OH.

- Impact on Properties: Increased lipophilicity (logP) due to the non-polar methyl group. Lower acidity compared to the hydroxyl analog (predicted pKa = 2.42) . Higher boiling point (337.3°C predicted) due to reduced hydrogen bonding .

Bromo-Thiazoles with Heteroaromatic Substituents

Key Compound : 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine

- Structural Feature : Thiophene ring at the 4-position and amine group at the 2-position.

- Comparison :

- The amine group enhances hydrogen-bonding capacity, improving solubility in polar solvents.

- Thiophene introduces π-conjugation, altering electronic properties (e.g., redox behavior) compared to methoxyphenyl analogs.

Thiadiazole Derivatives

Key Compounds :

Structural and Crystallographic Insights :

Silyl-Protected Thiazoles

Key Compound : 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole

- Structural Feature : A bulky silyl group (-Si(CH$3$)$2$C(CH$3$)$3$) at the 2-position.

- Impact: Increased steric hindrance, slowing down nucleophilic attacks. Higher molecular weight (292.31 g/mol) compared to non-silylated analogs .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|---|

| This compound | C${10}$H$8$BrNO$_2$S | 286.15 | - | - |

| JR-13987 | C${11}$H${10}$BrNOS | 284.17 | 337.3 | 2.42 |

| 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole | C${10}$H${18}$BrNSSi | 292.31 | - | - |

Biologische Aktivität

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound, with the CAS number 1188118-20-8, is characterized by the presence of a thiazole ring and a brominated phenyl group. The structural features contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves one-pot methods that allow for the efficient formation of thiazole derivatives. A common synthetic route includes the reaction of 5-bromo-2-methoxyphenyl compounds with thiosemicarbazides under mild conditions, yielding high purity products suitable for biological testing .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, compounds with similar thiazole structures exhibited IC50 values in the range of 10–30 µM, indicating promising anticancer activity .

Table 1: Cytotoxicity Data for Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Similar Thiazole A | MDA-MB-231 | 20 |

| Similar Thiazole B | HT29 | 25 |

Enzyme Inhibition

Research has shown that thiazole derivatives can act as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and inflammation. The compound demonstrated over 60% inhibition at concentrations around 100 µM, suggesting its potential as an anti-inflammatory agent .

Table 2: MAGL Inhibition Data

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | >60% |

| Compound C | 50% |

| Compound D | 45% |

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have also been explored for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Some derivatives showed IC50 values as low as 2.7 µM, indicating strong AChE inhibition .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The bromine atom enhances binding affinity, while the methoxy group may influence solubility and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- Study on Cancer Cell Lines : A series of thiazole compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects with a clear structure–activity relationship indicating that modifications at specific positions on the thiazole ring enhance activity .

- Inflammation Models : Another study assessed the anti-inflammatory properties of thiazole derivatives in animal models, demonstrating reduced markers of inflammation and pain relief comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the standard synthetic routes for 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves bromination of precursor molecules followed by cyclization or coupling reactions. For example:

- Bromination : Intermediate 5-bromo-2-methoxybenzoic acid can be synthesized by reacting 5-bromo-salicylic acid with iodomethane and K₂CO₃ under reflux (80°C, 4 hours) .

- Thiazole Ring Formation : Cyclization reactions using thiourea or ammonium thiocyanate in absolute ethanol under reflux (24–48 hours) are common, with yields influenced by solvent polarity and temperature .

- Critical Parameters : Catalysts (e.g., K₂CO₃), inert atmospheres (N₂), and solvent systems (e.g., THF/MeOH/H₂O) significantly impact purity and yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, thiazole ring vibrations) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the thiazole ring) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks matching C₁₀H₈BrNO₂S) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and dihedral angles (e.g., thiazole-phenyl ring angles ~36°) .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

- Methodological Answer :

- In Vitro Agar Diffusion/Broth Dilution : Evaluates antimicrobial activity against bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus) .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Control Strategies : Use DMSO as a negative control and established inhibitors (e.g., fluconazole for antifungal studies) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance the purity and yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) in coupling reactions to improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Temperature Gradients : Reflux vs. microwave-assisted synthesis can reduce reaction time and byproduct formation .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR shifts) for thiazole derivatives?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous structural confirmation (e.g., resolving dihedral angles between thiazole and phenyl rings) .

- 2D NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton correlations in complex spectra .

- Computational Modeling : DFT calculations predict NMR shifts and compare them with experimental data to validate assignments .

Q. How do structural modifications at specific positions of the thiazole ring influence the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Position-Specific Functionalization : Bromine at C5 enhances halogen bonding with microbial targets, while methoxy groups at C2 improve solubility .

- SAR Workflow :

Synthesize analogs with substitutions (e.g., Cl, CF₃ at C4) .

Test bioactivity in standardized assays (e.g., MIC values in broth dilution) .

Use molecular docking to correlate substituent effects with target binding (e.g., fungal CYP51 enzyme) .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound against resistant microbial strains?

- Methodological Answer :

- In Vitro :

- Biofilm Inhibition Assays : Quantify biofilm biomass reduction in Pseudomonas aeruginosa using crystal violet staining .

- Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of erythromycin to assess synergy against methicillin-resistant Staphylococcus aureus (MRSA) .

- In Vivo :

- Murine Infection Models : Test efficacy in systemic candidiasis models by monitoring survival rates and fungal load in kidneys .

- Toxicity Profiling : Assess hepatorenal toxicity via serum ALT/CRE levels in BALB/c mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.